N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(2-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-6-YL)METHANIMINE is a complex organic compound characterized by its intricate structure, which includes multiple benzodioxole and benzodiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(2-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-6-YL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzodiazole intermediates, followed by their coupling through imine formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(2-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-6-YL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(2-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-6-YL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(2-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-6-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Aliphatic Amines: Compounds with primary amines, used in various chemical reactions.
Uniqueness
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(2-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-6-YL)METHANIMINE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C29H18N6O8 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)-N-[4-[6-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-benzimidazol-2-yl]phenyl]methanimine |
InChI |
InChI=1S/C29H18N6O8/c36-34(37)23-10-27-25(40-14-42-27)7-17(23)12-30-19-3-1-16(2-4-19)29-32-21-6-5-20(9-22(21)33-29)31-13-18-8-26-28(43-15-41-26)11-24(18)35(38)39/h1-13H,14-15H2,(H,32,33) |
InChI Key |
WRNCNDKXCQOGJE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N=CC6=CC7=C(C=C6[N+](=O)[O-])OCO7)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.